3H-Oxazolo[4,3-a]isoquinolin-3-one, 10b-ethoxy-1,5,6,10b-tetrahydro-8,9-dimethoxy-1,1-dimethyl-
3H-Oxazolo[4,3-a]isoquinolin-3-one, 10b-ethoxy-1,5,6,10b-tetrahydro-8,9-dimethoxy-1,1-dimethyl-
Brand Name:
Vulcanchem
CAS No.:
128425-90-1
VCID:
VC0165427
InChI:
InChI=1S/C17H23NO5/c1-6-22-17-12-10-14(21-5)13(20-4)9-11(12)7-8-18(17)15(19)23-16(17,2)3/h9-10H,6-8H2,1-5H3
SMILES:
CCOC12C3=CC(=C(C=C3CCN1C(=O)OC2(C)C)OC)OC
Molecular Formula:
C17H23NO5
Molecular Weight:
321.373
3H-Oxazolo[4,3-a]isoquinolin-3-one, 10b-ethoxy-1,5,6,10b-tetrahydro-8,9-dimethoxy-1,1-dimethyl-
CAS No.: 128425-90-1
Cat. No.: VC0165427
Molecular Formula: C17H23NO5
Molecular Weight: 321.373
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128425-90-1 |
|---|---|
| Molecular Formula | C17H23NO5 |
| Molecular Weight | 321.373 |
| IUPAC Name | 10b-ethoxy-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one |
| Standard InChI | InChI=1S/C17H23NO5/c1-6-22-17-12-10-14(21-5)13(20-4)9-11(12)7-8-18(17)15(19)23-16(17,2)3/h9-10H,6-8H2,1-5H3 |
| Standard InChI Key | BSMJVKVYISUTOG-UHFFFAOYSA-N |
| SMILES | CCOC12C3=CC(=C(C=C3CCN1C(=O)OC2(C)C)OC)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator